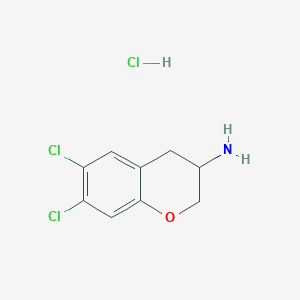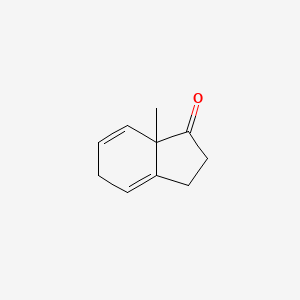
7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one: is a chemical compound with the molecular formula C10H12O2. It is also known by several other names, including (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione and (S)-Hajos-Parrish diketone . This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis of hydrindenones, where the cyclohexanone carbonyl group is protected as an ethylene ketal, followed by stereoselective catalytic hydrogenation . Another method includes the use of palladium dichloride and copper chloride in a DMF-H2O mixture under oxygen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones, while reduction produces alcohols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is used as a reactant in the total synthesis of steroidal alkaloids such as cortistatins . It is also employed in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti(Oi-Pr)4-promoted photoenolization Diels-Alder reaction .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its unique structure allows for the creation of various derivatives with potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which enable it to participate in the synthesis of bioactive molecules. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
- (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione
- (+)-7,7a-Dihydro-7α, β-methyl-1,5 (6H)-indandione
- (S)-Hajos dione
- (S)-Hajos ketone
- (S)-Hajos-Wiechert ketone
Uniqueness: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is unique due to its specific stereochemistry and the presence of a methyl group at the 7a position. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
54440-50-5 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
7a-methyl-3,5-dihydro-2H-inden-1-one |
InChI |
InChI=1S/C10H12O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
MNWGWJPOTDJQIV-UHFFFAOYSA-N |
SMILES canonique |
CC12C=CCC=C1CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
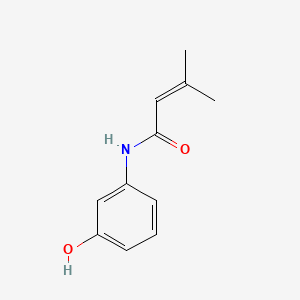
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
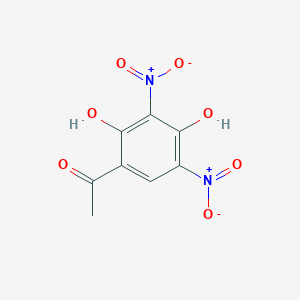


![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
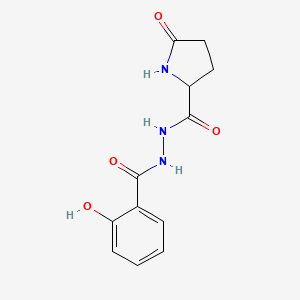
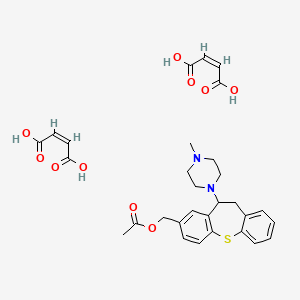
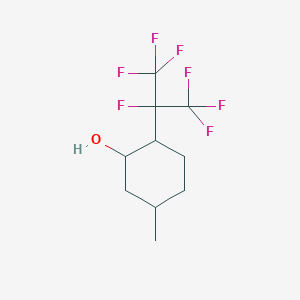

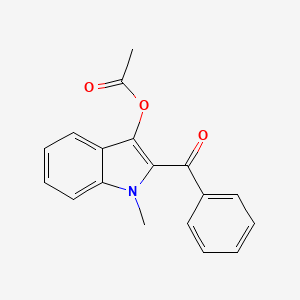
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
